molecular formula C8H17FN2 B14768025 1-(4-Fluoropiperidin-1-yl)propan-2-amine

1-(4-Fluoropiperidin-1-yl)propan-2-amine

Cat. No.: B14768025
M. Wt: 160.23 g/mol
InChI Key: DFLUMVCETIISRL-UHFFFAOYSA-N
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Description

1-(4-Fluoropiperidin-1-yl)propan-2-amine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the piperidine ring, which is further connected to a propan-2-amine moiety

Preparation Methods

The synthesis of 1-(4-Fluoropiperidin-1-yl)propan-2-amine typically involves the following steps:

    Nucleophilic Substitution: The preparation begins with the nucleophilic substitution of a suitable halogenated precursor with piperidine. This reaction is often carried out in the presence of a base to facilitate the substitution process.

    Fluorination: The next step involves the introduction of the fluorine atom into the piperidine ring. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Reductive Amination: The final step is the reductive amination of the fluorinated piperidine with a suitable amine precursor, such as propan-2-amine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluoropiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-Fluoropiperidin-1-yl)propan-2-amine has found applications in various scientific research fields:

    Medicinal Chemistry: The compound is studied for its potential as a central nervous system stimulant and its structural similarity to other psychoactive substances.

    Neuroscience: Researchers investigate its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.

    Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents targeting neurological disorders.

    Industrial Applications: It is used as an intermediate in the synthesis of other fluorinated compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoropiperidin-1-yl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a releasing agent for dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of their respective receptors, contributing to its psychoactive effects.

Comparison with Similar Compounds

1-(4-Fluoropiperidin-1-yl)propan-2-amine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)propan-2-amine: This compound differs by having a phenyl ring instead of a piperidine ring. It is also studied for its psychoactive properties.

    Fenfluramine: A compound with a similar structure but with a trifluoromethyl group. It is known for its use in appetite suppression.

    Amphetamine: A well-known stimulant with a similar core structure but lacking the fluorine substitution.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-(4-fluoropiperidin-1-yl)propan-2-amine

InChI

InChI=1S/C8H17FN2/c1-7(10)6-11-4-2-8(9)3-5-11/h7-8H,2-6,10H2,1H3

InChI Key

DFLUMVCETIISRL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC(CC1)F)N

Origin of Product

United States

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